

# Edaglitazone: A Technical Overview of its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Edaglitazone	
Cat. No.:	B7855704	Get Quote

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#### **Abstract**

Edaglitazone (also known as BM 13.1258 and R-483) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARy), a nuclear receptor critically involved in the regulation of glucose and lipid metabolism. As a member of the thiazolidinedione (TZD) class of compounds, Edaglitazone has been investigated for its potential as an antidiabetic agent due to its insulin-sensitizing effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of Edaglitazone, along with detailed experimental methodologies for its characterization.

### **Chemical Structure and Properties**

**Edaglitazone** is a complex heterocyclic molecule featuring a thiazolidinedione head group, a central benzothiophene core, and a substituted oxazole tail. The specific arrangement of these moieties is crucial for its high-affinity binding to the PPARy ligand-binding domain.

#### **Chemical Identifiers**



Identifier	Value	Reference(s)
IUPAC Name	5-[[4-[2-(5-methyl-2-phenyl- 1,3-oxazol-4-yl)ethoxy]-1- benzothiophen-7- yl]methyl]-1,3-thiazolidine-2,4- dione	[1]
Synonyms	BM-131258, R-483, Edaglitazona	[1][2]
CAS Number	213411-83-7	[2][3]
Molecular Formula	C24H20N2O4S2	_
SMILES	CC1=C(N=C(O1)C2=CC=CC= C2)CCOC3=C4C=CSC4=C(C =C3)CC5C(=O)NC(=O)S5	_
InChIKey	HAAXAFNSRADSMK- UHFFFAOYSA-N	

**Physicochemical Properties** 

Property	Value	Reference(s)
Molecular Weight	464.56 g/mol	
Purity	≥98% (by HPLC)	-
Solubility	Soluble to 100 mM in DMSO	-
Storage	Store at +4°C	-

# **Biological Activity and Mechanism of Action**

**Edaglitazone** is a potent and selective agonist for PPARy. Its biological activity is primarily mediated through the activation of this nuclear receptor, leading to the regulation of gene expression involved in glucose and lipid metabolism, and thereby enhancing insulin sensitivity.

## **Potency and Selectivity**

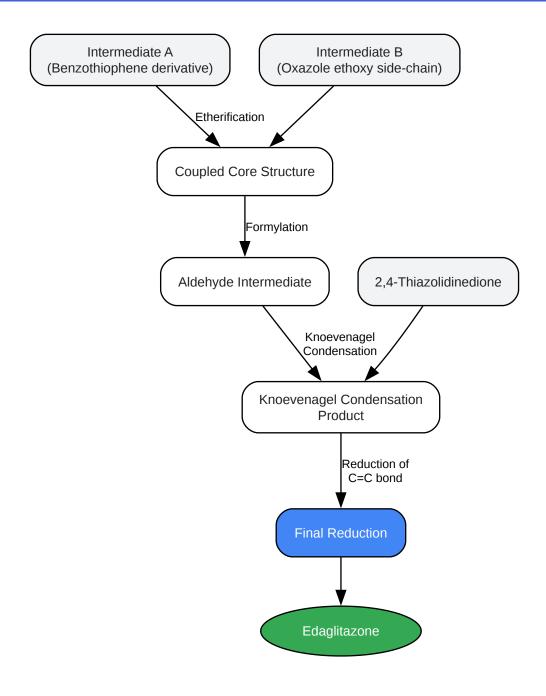


Parameter	Value	Species	Assay Type	Reference(s)
PPARy EC50	35.6 nM	-	Cofactor Recruitment	
PPARα EC50	1053 nM	-	Cofactor Recruitment	_

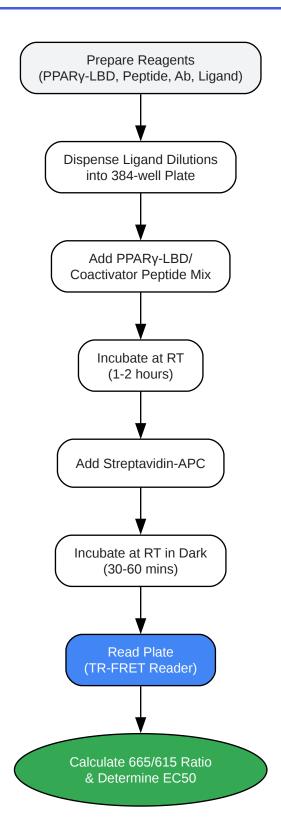
## **Mechanism of Action: PPARy Signaling Pathway**

As a PPARy agonist, **Edaglitazone** binds to the ligand-binding domain of PPARy. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPARy then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in adipogenesis, lipid uptake, and insulin signaling, ultimately leading to improved insulin sensitivity.









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#### References

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- To cite this document: BenchChem. [Edaglitazone: A Technical Overview of its Chemical Structure and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7855704#chemical-structure-of-edaglitazone]

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